![molecular formula C14H16ClN5O B2962082 1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea CAS No. 1788772-78-0](/img/structure/B2962082.png)
1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea
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Description
1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea, also known as CDK9 inhibitor, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential use in treating various types of cancer.
Scientific Research Applications
Electrochemical Applications
The use of urea in electrochemical technologies, particularly in conjunction with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), has shown significant progress. The ease of handling these RTILs and their mixtures with materials like urea has led to advancements in electroplating and energy storage technologies. This is evident from the research conducted by Tsuda et al., which highlights the growing interest in the field due to new findings obtained through state-of-the-art technologies (Tsuda, Stafford, & Hussey, 2017).
Biosensor Development
Biosensors for detecting and quantifying urea concentrations have seen significant advances, with urea (carbamide) being a critical compound in nitrogen metabolism in humans. The development of urea biosensors, which utilize the enzyme urease as a bioreceptor, has been explored in various studies. These biosensors employ different materials for enzyme immobilization, including nanoparticles and conducting polymers, to enhance sensitivity and stability. Botewad et al. provide a comprehensive review of the recent progress in urea biosensors, emphasizing the importance of material selection for enzyme immobilization and the potential applications of these biosensors in healthcare and environmental monitoring (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Drug Design
Ureas, including derivatives similar to the compound , play a significant role in medicinal chemistry due to their unique hydrogen bonding capabilities. They are incorporated in small molecules displaying a broad range of bioactivities, including as modulators of biological targets such as kinases, enzymes, and receptors. The research by Jagtap et al. emphasizes the significance of ureas in drug design, highlighting various urea derivatives that have been successful in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).
Environmental Toxicology
The impact of chlorophenols, which share a structural component with the compound , on the environment, especially aquatic ecosystems, has been extensively reviewed. Chlorophenols are known for their persistence and potential to accumulate in the food chain, leading to toxic effects on aquatic organisms. Ge et al.'s review sheds light on the oxidative stress, immune system disruption, endocrine function impairment, and carcinogenic potential of chlorophenols in fish, providing a basis for understanding the environmental and health implications of similar compounds (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-(dimethylamino)pyrimidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-20(2)13-16-8-7-10(18-13)9-17-14(21)19-12-6-4-3-5-11(12)15/h3-8H,9H2,1-2H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXBZDNCGDKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea |
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